3-Cyclobutoxy-azetidine hydrochloride

Description

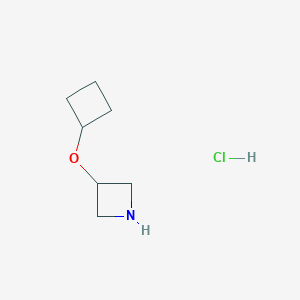

3-Cyclobutoxy-azetidine hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .

Properties

IUPAC Name |

3-cyclobutyloxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6(3-1)9-7-4-8-5-7;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNHICOGXFEQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-27-6 | |

| Record name | Azetidine, 3-(cyclobutyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Improved Synthesis of Azetidine-3-Carboxylic Acid Core

A key intermediate in preparing substituted azetidines is azetidine-3-carboxylic acid. According to patent WO2004035538A1, an improved process avoids toxic reagents like cyanide and epichlorohydrin by:

- Triflation of diethylbis(hydroxymethyl)malonate.

- Intramolecular cyclization via amine-induced ring closure to form the azetidine ring.

- Decarboxylation and hydrogenation steps to yield azetidine derivatives.

This method is operationally simpler, economically viable, and suitable for scale-up, providing a robust platform for further substitution at the 3-position.

Introduction of the Cyclobutoxy Group

While direct literature on 3-cyclobutoxy substitution is limited, analogous methods for introducing oxygen nucleophiles at the 3-position of azetidine rings involve:

- Starting from 3-haloazetidine intermediates (e.g., 3-iodoazetidine).

- Nucleophilic substitution with cyclobutanol or cyclobutoxy anions under basic conditions.

- Protection/deprotection strategies to facilitate substitution and purification.

For example, the conversion of 3-iodoazetidine to 3-hydroxyazetidine via potassium acetate and potassium hydroxide treatment in DMSO at elevated temperature has been reported. This hydroxy intermediate can be further converted to ethers by nucleophilic substitution with cyclobutyl derivatives.

Salt Formation: Hydrochloride Preparation

The final step to obtain this compound involves:

- Dissolution of the free base azetidine derivative in an appropriate solvent (e.g., ethanol or methanol).

- Treatment with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.

- Isolation by filtration and drying.

This step improves the compound's stability, solubility, and handling properties.

Representative Synthetic Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Triflation and cyclization | Diethylbis(hydroxymethyl)malonate, triflic anhydride, amine | Azetidine-3-carboxylic acid intermediate |

| 2 | Decarboxylation and hydrogenation | Heat, catalytic hydrogenation | Azetidine core derivative |

| 3 | Halogenation at 3-position | Halogen source (e.g., I2 or NIS), base | 3-Haloazetidine intermediate |

| 4 | Nucleophilic substitution | Cyclobutanol or cyclobutoxy nucleophile, base, solvent (DMSO) | 3-Cyclobutoxy-azetidine free base |

| 5 | Salt formation | HCl in ethanol or methanol | This compound |

Additional Notes and Research Findings

- The use of protecting groups such as Boc (tert-butoxycarbonyl) on the azetidine nitrogen is common to improve selectivity during substitution and facilitate purification.

- Alternative bases for nucleophilic substitution include potassium carbonate, triethylamine, or DBU, depending on solvent and temperature conditions.

- Lewis acid catalysis (e.g., lithium tetrafluoroborate) can promote cyclization and substitution reactions, enhancing yields and selectivity.

- The synthetic routes are adaptable for scale-up and diversification, allowing the introduction of various alkoxy groups at the 3-position for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-azetidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Medicinal Chemistry

The azetidine ring structure is pivotal in medicinal chemistry due to its ability to enhance the biological activity of compounds. Research indicates that azetidines can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Specifically, 3-Cyclobutoxy-azetidine hydrochloride is being investigated for its potential as a therapeutic agent against various diseases, including bacterial infections and cancer .

Case Study: Antitubercular Activity

A recent study explored the use of azetidine derivatives as inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 thioesterase domain. The results demonstrated that modifications to the azetidine structure could lead to significant improvements in antimicrobial potency .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique reactivity allows for various transformations, including ring-opening reactions that can lead to the formation of more complex structures.

Data Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules and polymers |

| Ring-Opening Reactions | Facilitates the formation of larger cyclic structures |

| Functional Group Modifications | Enables the introduction of diverse functional groups into molecules |

Materials Science

In industrial applications, this compound is utilized in developing materials with specific properties, such as antibacterial and antimicrobial coatings. Its incorporation into polymers can enhance their performance characteristics, making them suitable for various applications in healthcare and environmental settings .

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-azetidine hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain compared to azetidines.

Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain.

Uniqueness

3-Cyclobutoxy-azetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various scientific and industrial applications, as it can undergo reactions that are not feasible with less strained heterocycles .

Biological Activity

3-Cyclobutoxy-azetidine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutoxy group attached to an azetidine ring, which contributes to its unique reactivity and biological interactions. The presence of the cyclobutoxy moiety may influence the compound's pharmacokinetic properties and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 161.63 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Potential efficacy against Gram-positive and Gram-negative bacteria has been noted, similar to other azetidine derivatives .

- Receptor Modulation : The azetidine framework is known for influencing receptor activity, which may contribute to various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of azetidine compounds, including those similar to this compound, show promising antibacterial properties. A study indicated that modifications in the azetidine structure could enhance antibacterial potency against specific strains of bacteria .

Case Study: Efficacy Against Mycobacterium tuberculosis

A notable case study involved the evaluation of azetidine derivatives as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. Although this compound was not specifically tested, related compounds demonstrated improved minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential for further exploration in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the azetidine ring can significantly impact biological activity. The presence of various substituents at different positions on the azetidine ring influences both pharmacological efficacy and toxicity profiles.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Cyclopropylmethylazetidine | Azetidine | Varied biological activities |

| 1-Azabicyclo[2.2.2]octane | Bicyclic Azetidine | Used in pharmacological applications |

| 2-Azetidinone | Azetidinone | Known for reactivity in synthesis |

The cyclobutoxy substituent in this compound may enhance solubility and alter interaction dynamics with biological targets compared to other azetidines.

Future Directions and Research Needs

Further research is essential to elucidate the complete biological profile of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

- Toxicological Assessments : To evaluate safety profiles before clinical applications.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclobutoxy-azetidine hydrochloride, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often synthesized via ring-opening of epoxides or cyclization of amino alcohols. A multi-step approach may include:

- Step 1 : Introduction of the cyclobutoxy group to an azetidine precursor using a coupling agent (e.g., DCC or EDC) .

- Step 2 : Hydrochloride salt formation via acid-base reaction in anhydrous conditions . Purity optimization requires chromatography (HPLC or flash column) and recrystallization in polar aprotic solvents. NMR and mass spectrometry are critical for validating structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclobutoxy-azetidine connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities .

- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding patterns, though single-crystal growth may require slow evaporation from ethanol/water mixtures .

Q. What safety protocols are essential when handling this compound?

- Engineering Controls : Use fume hoods for powder handling to avoid inhalation .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised for prolonged exposure .

- Storage : Store desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields in azetidine derivative synthesis?

- Factors to Test : Temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).

- Response Variables : Yield, purity, and reaction time.

- Example : A central composite design (CCD) can model interactions between variables, as demonstrated in metformin hydrogel optimization . Statistical tools like ANOVA identify significant factors .

Q. How should researchers address contradictory data in biological activity assays for this compound?

- Orthogonal Assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity in HEK-293 cells) to validate target specificity .

- Control Experiments : Use known inhibitors (e.g., GW7647 for PPARα) to benchmark activity .

- Data Normalization : Account for batch-to-batch variability by normalizing to internal standards .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) to refine binding hypotheses .

- ADMET Prediction : Tools like SwissADME estimate solubility, logP, and metabolic stability .

Q. What strategies improve solubility and stability of this compound in aqueous formulations?

- Co-Solvents : Use DMSO or PEG-400 to enhance solubility .

- pH Adjustment : Stabilize the hydrochloride salt in buffered solutions (pH 4–6) .

- Lyophilization : Convert to a stable lyophilized powder for long-term storage .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.